molecular formula C18H18ClN3O2 B2870047 (E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide CAS No. 1904619-66-4

(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide

Cat. No.: B2870047
CAS No.: 1904619-66-4
M. Wt: 343.81
InChI Key: APYDXBAEUOQOIC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide" features a conjugated acrylamide backbone with a 2-chlorophenyl group at the α-position and a bicyclic hexahydrocinnolin ring system at the amide nitrogen. The (E)-stereochemistry of the acrylamide double bond is critical for maintaining planarity, which may influence bioactivity by aligning pharmacophoric groups. While direct evidence on its applications is unavailable, structurally related acrylamides in the provided literature exhibit roles as enzyme antagonists (e.g., EP2 receptors) or anti-inflammatory agents .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22-18(24)11-13-10-14(7-8-16(13)21-22)20-17(23)9-6-12-4-2-3-5-15(12)19/h2-6,9,11,14H,7-8,10H2,1H3,(H,20,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYDXBAEUOQOIC-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a complex organic compound with notable potential in medicinal chemistry. This article reviews its biological activity, synthesis, and implications for pharmacological applications, supported by data tables and relevant research findings.

Compound Overview

Chemical Properties:

  • Common Name: this compound
  • CAS Number: 1904619-66-4
  • Molecular Formula: C18H18ClN3O2
  • Molecular Weight: 343.8 g/mol
PropertyValue
Molecular FormulaC18H18ClN3O2
Molecular Weight343.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common solvents include dimethylformamide or dichloromethane under controlled conditions to minimize side products. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

The biological activity of acrylamides is largely attributed to their reactivity with biological nucleophiles such as DNA bases and proteins. The mechanism often involves Michael addition reactions where the α,β-unsaturated carbonyl moiety acts as a Michael acceptor . The specific interactions of this compound with cellular components could lead to cytotoxic effects and activation of oxidative stress responses.

Cytotoxicity Studies

Quantitative studies have shown that various acrylamides exhibit significant cytotoxicity across different cell lines. For instance:

  • Cell Lines Tested:
    • GR-bla (HEK293T)
    • ARE-bla (HepG2)
    • AREc32 (MCF7)

These studies measured cytotoxic effects using assays like IC50 values to determine the potency of the compound against specific targets .

Case Studies

Recent research highlights the cytotoxic effects of acrylamides on human cell lines. For example:

  • Cytotoxicity Assessment:
    • Acrylamides showed high toxicity levels correlated with their reactivity towards glutathione (GSH), a key biological nucleophile.
    • The second-order reaction rate constants for acrylamides with GSH were evaluated to understand their potential for inducing oxidative stress in cells .

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

  • Anticancer Activity:
    • Due to its structural properties and reactivity profile, this compound may exhibit anticancer properties similar to other acrylamide derivatives.
  • Neurotoxicity Research:
    • Given the known neurotoxic effects of acrylamides in general , further investigation into this compound's neurotoxicity is warranted.

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorophenyl group may confer higher lipophilicity compared to methoxy or pyridinyl substituents, influencing membrane permeability .
  • Unlike derivatives with dual stereochemistry (e.g., compound in ), the target retains a single (E)-configuration, which could optimize receptor interactions .

Physicochemical and Analytical Data

Comparative data on melting points, spectral signatures, and purity:

Compound Name Melting Point (°C) Purity Method (Purity %) Key NMR Shifts (δ, ppm) Reference
Target Compound Not reported
(R,E)-3-(2'-Formyl-6-methyl-biphenyl-2-yl)-N-isopropylacrylamide (3bm) 145–150 HPLC (96% ee) 1H-NMR: 9.90 (s, CHO), 6.40 (d, J=15.5 Hz, CH=)
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) Not reported LCMS (>97%) 1H-NMR: 6.89 (s, OCH3), 7.40–7.70 (m, indazole-H)
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide 157–159 ESI-MS 1H-NMR: 8.38 (dd, pyridine-H), 2.20 (s, CH3)
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide Not reported Predicted boiling point: 386.5±42.0 °C

Analysis :

  • The target’s hexahydrocinnolin ring would likely produce distinct NMR signals (e.g., δ 2.5–3.5 ppm for saturated protons, δ 170–180 ppm for ketone in 13C-NMR).
  • Higher molecular weight (357.8 vs. 239.7–451.2) suggests moderate solubility in organic solvents, akin to ’s compound .

Hypothesized Activity of Target Compound :

  • The 2-chlorophenyl group may enhance receptor affinity, as seen in ’s chloropyridine derivative .
  • The hexahydrocinnolin ring could improve metabolic stability compared to simpler N-substituents, extending half-life in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.